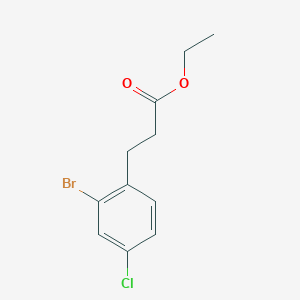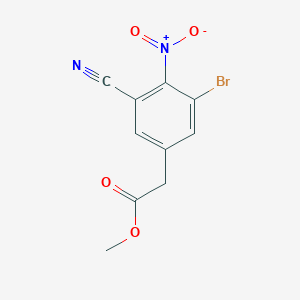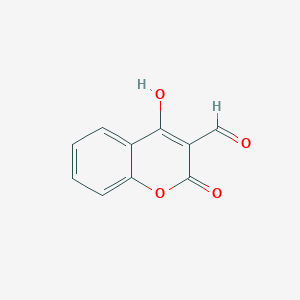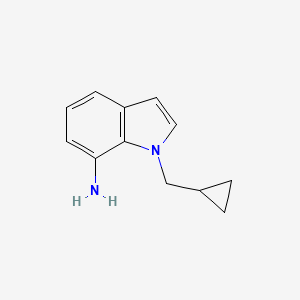
1-(Cyclopropylmethyl)-1H-indol-7-amine
Overview
Description
1-(Cyclopropylmethyl)-1H-indol-7-amine, also known as CPMI, is a synthetic compound that has been studied for its potential therapeutic applications in a variety of diseases. CPMI has been found to have a variety of biochemical and physiological effects, as well as a number of advantages and limitations for use in lab experiments.
Scientific Research Applications
Synthesis and Structural Evaluation
Research in synthetic chemistry has explored various derivatives and structural evaluations of compounds related to 1-(Cyclopropylmethyl)-1H-indol-7-amine. Studies have involved the synthesis of substituted indoles and gramine derivatives, focusing on the structural characterization using different analytical techniques such as IR, NMR, mass spectroscopy, and X-ray diffraction analysis. These studies provide insights into the molecular interactions and structural dynamics of these compounds, which are crucial for understanding their potential applications in various fields such as material science, pharmacology, and organic chemistry (Kukuljan et al., 2016).
Novel Indolizin-1-ol Derivatives
Research has also been conducted on the synthesis of novel indolizin-1-ol derivatives through the reaction of cyclopropenones with pyridines. These compounds have shown unique properties such as being stable as solids but having limited lifetime in solution, leading to the formation of indolizine-1,7-dione dimers. This research provides a foundation for exploring new types of compounds with potential applications in organic synthesis and material sciences (Nechaev & Cherkaev, 2022).
Aminomethylation Reactions
The aminomethylation of electron-rich aromatics has been explored to facilitate the synthesis of aromatic primary amines. This process, catalyzed by metal triflates and TMSCl, has shown efficient yields and provides a method for introducing aminomethyl groups onto indoles and other aromatic compounds, showcasing its potential in synthetic organic chemistry (Sakai et al., 2003).
Antiproliferative Activity of Indole Derivatives
The synthesis and biological evaluation of new indole derivatives have been conducted, with findings indicating significant in-vitro antiproliferative activity towards human breast cancer cell lines. These studies contribute to the ongoing research in medicinal chemistry for the development of novel anticancer agents (Fawzy et al., 2018).
properties
IUPAC Name |
1-(cyclopropylmethyl)indol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-11-3-1-2-10-6-7-14(12(10)11)8-9-4-5-9/h1-3,6-7,9H,4-5,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVYXPKRLZZGEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CC3=C2C(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-1H-indol-7-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



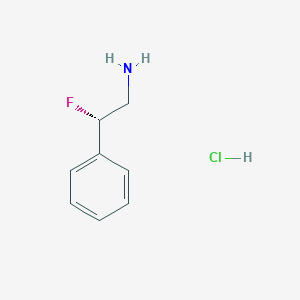
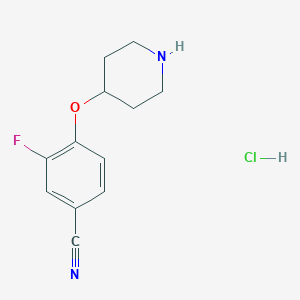
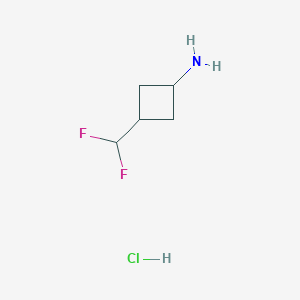
![(S)-Ethyl (7-amino-6,7,8,9-tetrahydro-pyrido-[1,2-a]indol-10-yl)acetate hydrochloride](/img/structure/B1449580.png)
![4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride](/img/structure/B1449581.png)
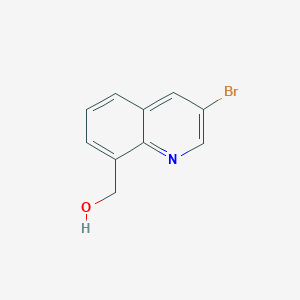
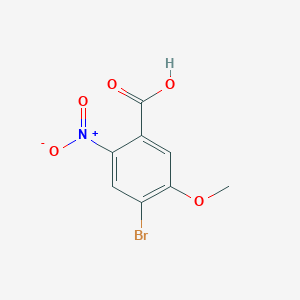
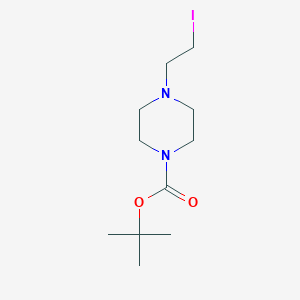
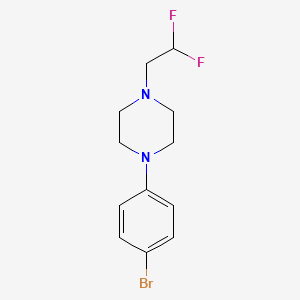
![[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B1449591.png)
